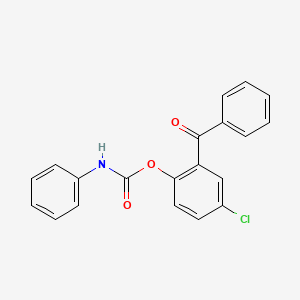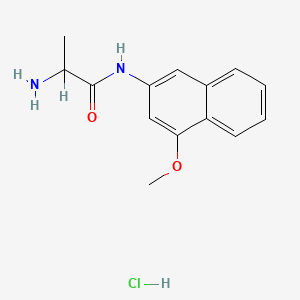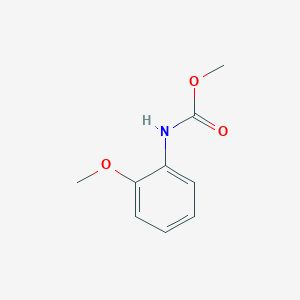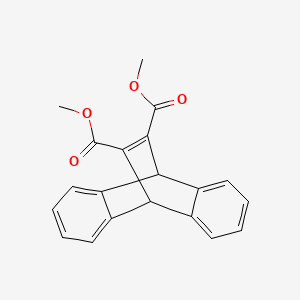
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate is an organic compound with the molecular formula C15H18O5 and a molecular weight of 278.308 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a hydroxy group, and an ethoxy group. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate typically involves the condensation of ethyl acetoacetate with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction can be summarized as follows:
Condensation Reaction: Ethyl acetoacetate reacts with 4-hydroxy-3-ethoxybenzaldehyde in the presence of a base.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the condensation process.
Product Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated compound.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate involves its interaction with molecular targets and pathways within biological systems. The hydroxy and ethoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The benzylidene group can undergo various transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-hydroxy-3-ethoxybenzylidene)acetoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxybenzylidene)acetoacetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(ureidomethylene)acetoacetate: Contains a ureido group instead of a benzylidene group.
Ethyl 2-(phenylazo)acetoacetate: Contains a phenylazo group instead of a benzylidene group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C15H18O5 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C15H18O5/c1-4-19-14-9-11(6-7-13(14)17)8-12(10(3)16)15(18)20-5-2/h6-9,17H,4-5H2,1-3H3/b12-8+ |
Clé InChI |
UHDCYZUNYRXNNY-XYOKQWHBSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C(\C(=O)C)/C(=O)OCC)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C(C(=O)C)C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)










![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)


